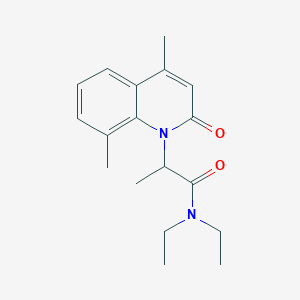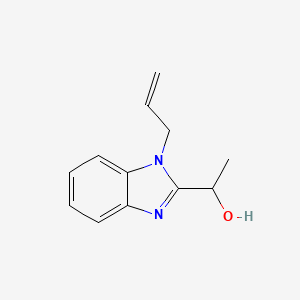
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide, also known as DQP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQP belongs to the class of quinoline derivatives and has a molecular formula of C20H28N2O2.
Mecanismo De Acción
The mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to bind to the cannabinoid type 2 (CB2) receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects:
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are associated with a range of diseases including cancer, Alzheimer's disease, and cardiovascular disease. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been found to have analgesic effects, which may make it useful for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has several advantages for use in lab experiments. It is easy to synthesize, and the yield obtained is generally high. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is also relatively stable, which makes it easy to store and transport. However, there are some limitations to the use of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in lab experiments. It has been found to be toxic at high doses, which may limit its use in certain types of experiments. Additionally, the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide. One area of interest is the development of new synthetic methods for 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide involves the reaction between 4,8-dimethyl-2-oxo-1(2H)-quinolinone and N,N-diethylpropanamide in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide obtained from this method is generally high, and the purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-(4,8-dimethyl-2-oxo-1(2H)-quinolinyl)-N,N-diethylpropanamide has also been shown to have potential as an antioxidant, neuroprotective, and analgesic agent.
Propiedades
IUPAC Name |
2-(4,8-dimethyl-2-oxoquinolin-1-yl)-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-6-19(7-2)18(22)14(5)20-16(21)11-13(4)15-10-8-9-12(3)17(15)20/h8-11,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGAPJKGQIQBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)N1C(=O)C=C(C2=CC=CC(=C21)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethyl-2-oxoquinolin-1(2H)-yl)-N,N-diethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![1-[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(4-pyrimidinylmethyl)methanamine](/img/structure/B4893610.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-3-oxo-1-piperazinyl)nicotinamide](/img/structure/B4893616.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)

![4-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-bis[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1-phenyl-1-butanone](/img/structure/B4893628.png)
![5-chloro-N-{[(4-iodophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4893634.png)
![5-{[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4893644.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4893650.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)

